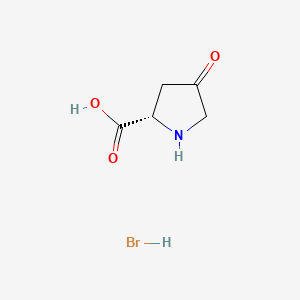

4-keto-L-proline hydrobromide

Beschreibung

Contextualization of 4-keto-L-proline as a Pyrrolidine (B122466) Derivative

4-keto-L-proline, the core structure of the hydrobromide salt, is classified as a pyrrolidine derivative. hmdb.ca The fundamental structure consists of a five-membered nitrogen-containing ring, known as a pyrrolidine ring. Specifically, it is a derivative of L-proline, a proteinogenic amino acid, distinguished by the presence of a ketone group at the fourth carbon position of the pyrrolidine ring. smolecule.comnih.gov This structural modification from the more common 4-hydroxy-L-proline significantly influences its chemical reactivity and utility in synthesis. google.com 4-keto-L-proline is considered a non-proteinogenic L-alpha-amino acid, meaning it is not naturally incorporated into proteins during translation. nih.gov

The hydrobromide form indicates that the compound is a salt, where the basic nitrogen atom of the pyrrolidine ring is protonated by hydrobromic acid. This salt form often enhances the stability and handling of the compound, which is typically a white to off-white crystalline solid soluble in water and some organic solvents. pubcompare.aivwr.com

| Identifier | Value |

|---|---|

| Chemical Name | 4-keto-L-proline hydrobromide |

| CAS Number | 75776-67-9 |

| Molecular Formula | C₅H₈BrNO₃ |

| Molecular Weight | 210.03 g/mol |

Historical Development and Early Investigations of 4-oxo-L-proline Derivatives

The study of 4-oxo-L-proline and its derivatives has a history rooted in the exploration of proline metabolism and the synthesis of modified amino acids. Early investigations revealed that chicken embryos treated with 4-oxo-L-proline showed elevated levels of 4-hydroxy-L-proline, indicating an in vivo reduction of the keto group. nih.govresearchgate.net This finding spurred interest in the enzymes responsible for this transformation. In 1962, an enzyme named 4-oxo-L-proline reductase, which catalyzes the reduction of 4-oxo-L-proline, was first partially purified from rabbit kidneys and biochemically characterized. nih.govresearchgate.net

The synthesis of 4-keto-proline derivatives has been a subject of extensive research, driven by their importance as intermediates for pharmacologically active compounds. google.com Historically, the synthesis of these derivatives has been challenging due to their instability, particularly under basic conditions, which can lead to undesirable side reactions like aldol (B89426) condensation or ring opening. google.com A common and early method for preparing N-protected 4-keto-prolines involved the oxidation of the corresponding N-protected 4-hydroxyproline (B1632879) derivatives. google.com Various oxidizing agents have been employed over the years, including chromium-based reagents like the Jones reagent, which, despite being effective, are highly toxic. google.com Other methods, such as using a pyridine-SO₃ complex, were developed to avoid heavy metals, but the toxicity of pyridine (B92270) remained a concern. google.com More recent developments have focused on greener and more efficient oxidation systems like P₂O₅/dimethylsulfoxide (DMSO) and TEMPO/hypochlorite. google.com

Significance of this compound in Synthetic and Biochemical Research

The significance of this compound and its derivatives stems from their versatile applications in both synthetic organic chemistry and biochemical studies.

In synthetic chemistry , N-protected versions of 4-keto-L-proline, such as N-Boc-4-oxo-L-proline, are valuable intermediates. leapchem.com The keto group provides a reactive site for a variety of chemical modifications, including reductive amination and the formation of oximes, allowing for the introduction of diverse functional groups. leapchem.com This makes it a key building block in the synthesis of complex heterocyclic compounds and conformationally constrained peptides. leapchem.comnih.gov The rigid structure of the 4-oxo-proline unit can be used to control the three-dimensional structure of peptides, which is crucial for their biological activity. leapchem.com These derivatives are instrumental in the synthesis of various pharmaceutical agents. google.com

In biochemical research , 4-oxo-L-proline serves as a crucial tool compound for studying enzyme mechanisms and metabolic pathways related to proline. smolecule.com The enzyme 4-oxo-L-proline reductase, recently identified as the mammalian cytosolic type 2 (R)-β-hydroxybutyrate dehydrogenase (BDH2), has been a subject of detailed kinetic and mechanistic studies. nih.govnih.gov These studies have shown that BDH2 catalyzes the NADH-dependent reduction of 4-oxo-L-proline to cis-4-hydroxy-L-proline, a compound with noted anticancer properties. nih.govacs.org The reaction equilibrium strongly favors the formation of cis-4-hydroxy-L-proline. nih.gov Understanding the function of this enzyme and its interaction with 4-oxo-L-proline provides insights into proline metabolism and its potential role in disease. nih.gov

| Area of Research | Specific Application of 4-keto-L-proline Derivatives |

|---|---|

| Synthetic Chemistry | Building block for conformationally constrained peptides. leapchem.comnih.gov |

| Synthetic Chemistry | Precursor for complex heterocyclic compounds. leapchem.com |

| Medicinal Chemistry | Intermediate in the synthesis of pharmaceuticals. google.com |

| Biochemical Research | Substrate for studying enzyme kinetics and mechanisms (e.g., 4-oxo-L-proline reductase). smolecule.comnih.gov |

| Biochemical Research | Tool for investigating proline metabolic pathways. nih.gov |

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

75776-67-9 |

|---|---|

Molekularformel |

C5H8BrNO3 |

Molekulargewicht |

210.03 g/mol |

IUPAC-Name |

4-oxopyrrolidine-2-carboxylic acid;hydrobromide |

InChI |

InChI=1S/C5H7NO3.BrH/c7-3-1-4(5(8)9)6-2-3;/h4,6H,1-2H2,(H,8,9);1H |

InChI-Schlüssel |

SFSROLZHCPCODJ-UHFFFAOYSA-N |

SMILES |

C1C(NCC1=O)C(=O)O.Br |

Kanonische SMILES |

C1C(NCC1=O)C(=O)O.Br |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Keto L Proline Derivatives

Intramolecular Reactivity: Aldol (B89426) Condensation and Ring-Opening Pathways

The structure of 4-keto-L-proline contains both a nucleophilic secondary amine and an electrophilic ketone, creating the potential for intramolecular reactions. Proline itself is a well-known organocatalyst for asymmetric aldol reactions, a role that stems from its ability to form enamine intermediates with carbonyl compounds. wikipedia.orglibretexts.orgacs.org This catalytic cycle is fundamental to understanding the potential intramolecular reactivity of 4-keto-L-proline derivatives.

In a typical proline-catalyzed aldol reaction, the secondary amine of proline reacts with a ketone or aldehyde to form an enamine intermediate. wikipedia.orgacs.org This enamine then acts as a nucleophile, attacking another carbonyl group. In the context of a 4-keto-L-proline derivative that contains an additional, appropriately positioned carbonyl group, an intramolecular aldol condensation could theoretically occur. The reaction would proceed through the formation of an enamine at the 4-keto position, which would then attack the other carbonyl center within the same molecule, leading to a bicyclic product. The stereochemistry of such a cyclization would be influenced by the inherent chirality of the L-proline backbone. acs.org While this pathway is mechanistically plausible and analogous to well-established proline-catalyzed intramolecular aldol reactions, specific examples involving 4-keto-L-proline derivatives are not extensively documented in the literature. wikipedia.orgacs.org

Ring-opening pathways for the pyrrolidine (B122466) ring of 4-keto-L-proline are not commonly observed under standard conditions, as the ring system is generally stable. Such reactions would require cleavage of carbon-carbon or carbon-nitrogen bonds and are not considered typical reactivity for this compound.

Reduction Reactions of the Ketone Moiety

The ketone group at the C4 position is a primary site for chemical modification, particularly through reduction reactions. These transformations can be achieved through chemical or enzymatic methods, often with a high degree of stereocontrol, leading to the formation of different hydroxyproline (B1673980) isomers.

The chemical reduction of the ketone in 4-keto-L-proline yields 4-hydroxy-L-proline, a critical component of collagen. The stereochemical outcome of this reduction—producing either cis-4-hydroxy-L-proline or trans-4-hydroxy-L-proline—can be controlled by the choice of reducing agent and the protecting groups on the proline's amine and carboxyl functionalities. For instance, the reduction of N-Boc-4-oxo-L-proline benzyl ester with sodium borohydride can produce different ratios of diastereomers. acs.org The ability to selectively synthesize these isomers is crucial, as their biological roles and conformational effects on peptides can differ significantly. nih.gov For example, the administration of 4-keto-L-proline to chick embryos has been shown to result in its conversion to hydroxyproline. nih.gov

In biological systems, the reduction of 4-keto-L-proline is catalyzed by a highly specific enzyme. This enzymatic process offers remarkable stereoselectivity.

Recent research has identified the mammalian enzyme previously known as β-hydroxybutyrate dehydrogenase type 2 (BDH2) as 4-oxo-L-proline reductase (EC 1.1.1.104). biorxiv.orgnih.govresearchgate.net This enzyme catalyzes the reversible, NADH-dependent reduction of 4-oxo-L-proline. st-andrews.ac.ukacs.orgnih.gov Biochemical characterization of both human and rat BDH2 revealed that 4-oxo-L-proline is its preferred substrate. nih.gov The catalytic efficiency (kcat/KM) of human BDH2 for 4-oxo-L-proline is approximately 12,500-fold higher than for its previously presumed substrate, (R)-β-hydroxybutyrate. nih.govresearchgate.net The reaction equilibrium strongly favors the reduction of 4-oxo-L-proline to form cis-4-hydroxy-L-proline. st-andrews.ac.ukacs.orgacs.org The enzyme's activity is optimal at a pH between 6.5 and 7.0 for the human enzyme. nih.gov

| Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) |

|---|---|---|---|

| 4-oxo-L-proline | 140 ± 10 | 15.4 ± 0.3 | 1.1 x 105 |

| NADH | 0.17 ± 0.05 | 15.4 ± 0.3 | 9.1 x 107 |

| cis-4-hydroxy-L-proline | 16000 ± 1000 | 0.08 ± 0.003 | 5.0 x 100 |

| NAD+ | 160 ± 10 | 0.08 ± 0.003 | 5.0 x 102 |

Data sourced from kinetic and thermodynamic characterization studies of human BDH2. st-andrews.ac.uknih.govacs.orgst-andrews.ac.uk

A key finding regarding 4-oxo-L-proline reductase (BDH2) is its strict stereospecificity. The enzyme exclusively catalyzes the reduction of 4-oxo-L-proline to cis-4-hydroxy-L-proline. biorxiv.orgnih.govresearchgate.net This is a significant discovery, as it was previously thought that the product might be the trans isomer, which is more common in collagen. nih.gov Chromatographic and mass spectrometric analyses have confirmed the product's identity as the cis isomer. biorxiv.orgresearchgate.net Furthermore, the enzyme shows a stereospecific preference in the reverse reaction; it can oxidize cis-4-hydroxy-L-proline but not trans-4-hydroxy-L-proline. nih.gov This makes BDH2 the first enzyme identified in vertebrates capable of producing cis-4-hydroxy-L-proline, a metabolite previously thought to be of exogenous origin. biorxiv.orgnih.gov

Enzymatic Reduction Mechanisms: Role of 4-oxo-L-proline Reductase (BDH2)

Intermolecular Reactions and Conjugation Chemistry

The ketone group of 4-keto-L-proline serves as a reactive electrophilic handle, enabling its use in bioconjugation chemistry. nih.gov This functionality allows for the site-specific labeling or modification of peptides and proteins into which 4-keto-L-proline has been incorporated.

The carbonyl group can undergo condensation reactions with nucleophiles such as alkoxyamines and hydrazines to form stable oxime and hydrazone linkages, respectively. nih.gov This reaction is chemoselective, meaning it proceeds under mild conditions without interfering with other functional groups typically found in proteins. For example, a collagen-mimetic peptide containing a 4-keto-L-proline residue was shown to react efficiently with aminooxy-biotin to form a stable oxime conjugate. nih.gov Crucially, this conjugation did not disrupt the peptide's ability to form a stable triple helix, demonstrating the utility of 4-keto-L-proline as a tool for modifying protein structure and function without causing significant perturbation. nih.gov This specific and efficient reactivity makes 4-keto-L-proline a valuable building block for developing new biomaterials and peptide-based therapeutics. nih.govnih.gov

Carbonyl Condensation Reactions (e.g., oxime formation for bioconjugation)

The carbonyl group of 4-keto-L-proline (Kep) serves as a chemical handle for various condensation reactions, most notably the formation of oximes and hydrazones. This reactivity is particularly useful for bioconjugation, where the goal is to selectively attach molecules such as drugs, imaging agents, or affinity tags to peptides and proteins.

Oxime ligation is a bioorthogonal reaction, meaning it proceeds under mild, physiological conditions without interfering with native biological functional groups. The reaction involves the condensation of the ketone in 4-keto-L-proline with an alkoxyamine (a molecule containing an R-ONH2 group) to form a stable oxime linkage. nih.govthieme.de This chemoselective ligation is highly efficient and has been successfully employed to modify collagen-mimetic peptides (CMPs). nih.govnih.gov

Research has demonstrated that a 4-keto-L-proline residue can be incorporated into a CMP, and the resulting peptide is capable of forming a stable triple helix structure. nih.gov Importantly, the subsequent condensation of the ketone with a molecule like aminooxy-biotin does not disrupt the conformational stability of the collagen triple helix. nih.govnih.gov This indicates that the modification is well-tolerated and that the ketone remains accessible for reaction even within a structured peptide assembly.

The carbonyl group in 4-keto-L-proline is constrained within the pyrrolidine ring, which imparts a degree of rigidity. nih.gov This feature makes it a valuable tool for creating specifically functionalized biomaterials based on collagen, the most abundant protein in animals. nih.gov The ability to install an electrophilic handle like the ketone in 4-keto-L-proline opens up possibilities for developing new materials with customized properties.

Table 1: Oxime Ligation Reaction with 4-keto-L-proline

| Reactant 1 | Reactant 2 | Product | Linkage Type | Key Feature |

|---|

Reactivity in Peptide Synthesis and Incorporation into Collagen-Mimetic Peptides

4-keto-L-proline is utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce a reactive ketone group at a specific position within a peptide sequence. wpmucdn.com In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support resin. wpmucdn.com The incorporation of non-natural amino acids like 4-keto-L-proline allows for the creation of peptides with novel functions.

The synthesis of collagen-mimetic peptides (CMPs) is a key application for 4-keto-L-proline. nih.gov Collagen's structure is characterized by a repeating Xaa-Yaa-Gly sequence, where the Xaa and Yaa positions are frequently occupied by proline and 4-hydroxyproline (B1632879), respectively. nih.gov By replacing a proline residue with 4-keto-L-proline, researchers can introduce a unique reactive site into the collagen triple helix. nih.gov

Computational and experimental studies have confirmed that 4-keto-L-proline can be accommodated within the collagen triple helix, particularly in the Xaa position, without significantly perturbing its structure. nih.gov A synthetic CMP containing a 4-keto-L-proline residue has been shown to form a stable triple helix. nih.gov This stability is crucial for the peptide to mimic the structure and function of natural collagen.

The presence of the ketone allows for post-synthetic modification of the CMP, as described in the previous section. This "host-guest" chemistry, where the CMP acts as a host for the 4-keto-L-proline "guest" residue, provides a powerful method for conjugating various molecules to collagen-like structures. nih.gov This approach is orthogonal to other bioconjugation methods, such as those using azidoproline, enabling the attachment of two different functional groups to a CMP. nih.gov

Table 2: Properties of Collagen-Mimetic Peptides (CMPs) Containing 4-keto-L-proline

| Peptide Composition | Structural Feature | Post-Synthetic Modification Capability |

|---|---|---|

| CMP with 4-keto-L-proline in Xaa position | Forms stable triple helix | Accessible ketone for oxime ligation |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-keto-L-proline |

| 4-keto-L-proline hydrobromide |

| (2S)-4-ketoproline (Kep) |

| Aminooxy-biotin |

| Proline |

| 4-hydroxyproline |

| 4-azidoproline |

Applications of 4 Keto L Proline Derivatives in Organic Synthesis

Asymmetric Synthesis and Chiral Building Blocks

4-keto-L-proline and its derivatives are pivotal chiral building blocks in the asymmetric synthesis of complex molecules. Their rigid, cyclic structure and multiple functional groups allow for the precise construction of stereocenters, a critical aspect in the synthesis of pharmacologically active compounds and complex biomolecules.

Proline and its derivatives are fundamental components in the structure of many Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension. researchgate.net The proline scaffold is recognized for its ability to mimic the C-terminal dipeptide of ACE substrates. scielo.br Research has demonstrated the synthesis of various N-(mercaptoacyl)-4-substituted-(S)-prolines as potent ACE inhibitors. nih.gov While direct synthesis from 4-keto-L-proline is a specific pathway, the broader principle involves the modification of the proline ring at the 4-position to enhance binding affinity and pharmacological activity. nih.govscispace.com The synthesis of these inhibitors often involves the strategic functionalization of the proline ring, and 4-oxo-L-proline serves as a key intermediate for introducing diverse substituents at this position. scispace.com The development of these compounds underscores the importance of 4-substituted prolines in creating effective ACE inhibitors. nih.govscispace.com

| ACE Inhibitor | Key Structural Feature | Reference |

|---|---|---|

| Captopril | Contains a proline residue. researchgate.net | researchgate.net |

| Enalaprilat | Incorporates a proline surrogate. researchgate.netscielo.br | researchgate.netscielo.br |

| Zofenoprilat | A proline-based inhibitor. researchgate.net | researchgate.net |

| Fosinoprilat | Contains a proline moiety. researchgate.net | researchgate.net |

The incorporation of modified amino acids like 4-keto-L-proline into peptides and proteins is a powerful strategy for modulating their structure and function. researchgate.net The ketone group in 4-keto-L-proline provides a handle for chemical ligation and the introduction of biophysical probes or other functionalities. researchgate.net Research has shown the successful incorporation of (2S)-4-ketoproline into a collagen-mimetic peptide, where it was found that the peptide could still form a stable triple helix. researchgate.net This demonstrates the potential of 4-keto-L-proline as an electrophilic analogue of proline in protein engineering and the development of new biomaterials. researchgate.net

A "proline editing" approach allows for the synthesis of peptides with stereospecifically modified proline residues, including 4-oxoproline derivatives, starting from 4-hydroxyproline (B1632879). scispace.comresearchgate.net This technique enables the creation of a wide variety of 4-substituted prolyl amino acids within a peptide sequence, offering a versatile method for producing functionally and structurally diverse peptides. scispace.comresearchgate.net While the specific synthesis of a chimeric S-proline-methionine residue using 4-keto-L-proline is a specialized application, the foundational chemistry for creating such complex peptide analogues is well-established through these methodologies.

The pyrrolidine (B122466) ring is a common structural motif in a vast number of natural products and synthetic drugs. mdpi.comnih.gov Proline and its derivatives, including 4-keto-L-proline, are valuable precursors for the synthesis of these important heterocyclic compounds. mdpi.com The functional groups on the 4-keto-L-proline ring can be manipulated to construct more complex heterocyclic systems. L-proline itself is an effective catalyst for the synthesis of a wide range of heterocyclic skeletons such as coumarins, imidazoles, and quinolines. nih.gov The use of proline derivatives as starting materials allows for the stereoselective synthesis of pyrrolidine-containing drugs. mdpi.com The modification of natural proline and 4-hydroxyproline is a common and effective method for producing optically pure products. mdpi.com

Organocatalytic Applications of Proline Derivatives

L-proline and its derivatives have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.govwikipedia.org The secondary amine and the carboxylic acid functionalities of proline can act in concert to mimic the function of enzymes, providing a simple and environmentally friendly way to achieve high levels of stereocontrol. nih.gov

L-proline is a highly effective catalyst for several fundamental carbon-carbon bond-forming reactions in asymmetric synthesis. nih.gov

Aldol (B89426) Condensation: Proline catalyzes the direct asymmetric aldol reaction between ketones and aldehydes to produce chiral β-hydroxy ketones with high enantioselectivity. zlibrary.to The reaction is believed to proceed through an enamine intermediate formed between the ketone and the proline catalyst. wikipedia.org

Mannich Reaction: The proline-catalyzed three-component Mannich reaction of a ketone, an aldehyde, and an amine provides direct access to chiral β-amino carbonyl compounds. researchgate.net This reaction is highly valued for its ability to construct nitrogen-containing molecules with excellent stereocontrol. researchgate.net

Michael Addition: Proline and its derivatives also catalyze the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of chiral adducts. researchgate.net

| Reaction | Reactants | Product | Key Feature | Reference |

|---|---|---|---|---|

| Aldol Condensation | Ketone + Aldehyde | β-hydroxy ketone | Enamine-based activation. zlibrary.to | zlibrary.to |

| Mannich Reaction | Ketone + Aldehyde + Amine | β-amino carbonyl compound | Forms C-N and C-C bonds stereoselectively. researchgate.net | researchgate.net |

| Michael Addition | Nucleophile + α,β-unsaturated carbonyl | Chiral adduct | Conjugate addition with high enantioselectivity. researchgate.net | researchgate.net |

The modification of the proline scaffold has led to the development of a new generation of more active and selective organocatalysts. unibo.it Introducing substituents on the pyrrolidine ring, such as at the 4-position, can significantly influence the catalyst's performance by altering its steric and electronic properties. unibo.it While L-proline itself is a remarkable catalyst, the design of derivatives, including those based on a 4-oxo-L-proline framework, aims to fine-tune reactivity and selectivity for specific applications. unibo.it

Theoretical and experimental studies play a crucial role in the rational design of these catalysts. Computational models can help to understand the transition states of the catalyzed reactions and predict which structural modifications will lead to improved outcomes. unibo.it Experimental screening of various proline derivatives in benchmark reactions like the aldol or Michael reaction then validates these theoretical predictions and identifies optimal catalysts for specific transformations. unibo.it The development of prolinamide-based catalysts, for instance, has shown that modifying the carboxylic acid group can lead to improved catalytic properties. unibo.it The ongoing research in this area continues to expand the toolkit of organocatalysts available to synthetic chemists, with 4-oxo-L-proline derivatives representing a promising area for future development.

Biochemical and Biological Research Applications of 4 Oxo L Proline in Non Human Systems

Enzymatic Metabolism and Hydroxyproline (B1673980) Interconversion

4-oxo-L-proline, also known as 4-keto-L-proline, is a significant intermediate in the metabolism of hydroxyproline. Its role has been explored in various biological systems, revealing enzymatic pathways for its conversion and its influence on hydroxyproline catabolism.

Early research utilizing chick embryos provided foundational insights into the metabolic fate of 4-keto-L-proline. Studies demonstrated that the administration of this ketoproline derivative to chick embryos led to a discernible increase in the levels of free hydroxyproline. nih.gov This effect was attributed to a dual mechanism: 4-keto-L-proline was found to inhibit the normal breakdown (catabolism) of hydroxyproline, and simultaneously, it was enzymatically converted into hydroxyproline. nih.gov This highlighted a direct metabolic link between the keto acid and the hydroxylated amino acid in an embryonic vertebrate system. The development of fibroblasts in chick embryos involves the formation of proteins containing hydroxyproline, a process that relies on the post-translational modification of proline. nih.gov

Investigations using mammalian tissues further elucidated the enzymatic basis for the conversion of 4-keto-L-proline to hydroxyproline. Experiments with rat kidney homogenates revealed the presence of a reductase enzyme capable of this transformation. nih.gov It was observed that in the presence of a reduced pyridine (B92270) nucleotide (such as NADH), the supernatant fraction of the rat kidney homogenate could effectively reduce 4-keto-L-proline to hydroxyproline. nih.gov This demonstrated a specific, cofactor-dependent enzymatic activity in mammalian organs responsible for the interconversion.

More recent characterization of the human enzyme 4-oxo-L-proline reductase (BDH2) has provided a detailed mechanistic understanding of this reaction. nih.gov This enzyme catalyzes the NADH-dependent, reversible reduction of 4-oxo-L-proline specifically to cis-4-hydroxy-L-proline. nih.gov The reaction equilibrium strongly favors the formation of the hydroxylated product. nih.gov Mechanistic studies have shown that the enzyme stereospecifically transfers the pro-S hydrogen from the C4 position of NADH to 4-oxo-L-proline. nih.gov

| System | Enzyme/Fraction | Cofactor | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Rat Kidney | Supernatant Fraction (Reductase) | Reduced Pyridine Nucleotide | 4-keto-L-proline | Hydroxyproline | nih.gov |

| Human (for comparison) | 4-oxo-l-proline reductase (BDH2) | NADH | 4-oxo-L-proline | cis-4-hydroxy-L-proline | nih.gov |

In contrast to the reductase activity observed in animal tissues, many microorganisms utilize distinct oxidative pathways to degrade hydroxyproline, where 4-oxo-L-proline is a likely, albeit transient, intermediate. The soil bacterium Pseudomonas putida possesses an inducible pathway for degrading hydroxyproline to α-ketoglutarate, a central metabolite. nih.govnih.govasm.org This pathway is induced by the presence of either L-hydroxyproline or its epimer, D-allo-hydroxyproline. nih.govnih.gov

The aerobic degradation pathway in bacteria such as Pseudomonas and Sinorhizobium involves a series of enzymatic oxidations that ultimately yield α-ketoglutarate and ammonia (B1221849), which can then be used as carbon and nitrogen sources. nih.gov The pathway in Pseudomonas aeruginosa begins with the conversion of L-hydroxyproline to its D-epimer by an epimerase, followed by oxidation to Δ¹-pyrroline-4-hydroxy-2-carboxylate, which is subsequently converted to α-ketoglutarate through further enzymatic steps. researchgate.net

Microbial Metabolism and Nutritional Roles

In microbial ecosystems, particularly in anaerobic environments, hydroxyproline derived from the breakdown of collagen is a valuable nutrient. Bacteria have evolved specialized metabolic pathways to utilize it.

A key discovery in the anaerobic metabolism of hydroxyproline is the role of the glycyl radical enzyme (GRE) superfamily. elifesciences.org A specific GRE, trans-4-hydroxy-L-proline dehydratase (HypD), catalyzes the initial and challenging step in the anaerobic breakdown of trans-4-hydroxy-L-proline. nih.govelifesciences.org This enzyme facilitates the elimination of water from the substrate to form (S)-Δ¹-pyrroline-5-carboxylate (P5C). elifesciences.org The HypD enzyme is notably prevalent in the human gut microbiome and is found in a diverse range of anaerobic bacteria, including the opportunistic pathogen Clostridioides difficile. nih.govelifesciences.org

Beyond the HypD-catalyzed dehydration, another anaerobic pathway involving a different GRE has been identified. This pathway utilizes trans-4-hydroxy-D-proline C-N-lyase (HplG). nih.gova-z.luillinois.edu In this route, cis-4-hydroxy-L-proline is first isomerized to trans-4-hydroxy-D-proline, which then undergoes a radical-mediated ring opening by HplG to produce 2-amino-4-ketopentanoate. nih.gova-z.luillinois.edu This intermediate is further cleaved to yield acetyl-CoA and D-alanine. nih.gova-z.lu The existence of different GREs highlights the diverse strategies employed by anaerobic microbes to metabolize various isomers of hydroxyproline. nih.gova-z.lu

| Enzyme | Abbreviation | Substrate | Reaction | Product | Reference |

|---|---|---|---|---|---|

| trans-4-hydroxy-L-proline dehydratase | HypD | trans-4-hydroxy-L-proline | Dehydration | (S)-Δ¹-pyrroline-5-carboxylate (P5C) | nih.govelifesciences.org |

| trans-4-hydroxy-D-proline C-N-lyase | HplG | trans-4-hydroxy-D-proline | Ring Opening (C-N Cleavage) | 2-amino-4-ketopentanoate (AKP) | nih.gova-z.lu |

Hydroxyproline, being abundant in animal and plant tissues, serves as a rich source of both carbon and nitrogen for a wide variety of bacteria. nih.govnih.gov Microorganisms in environments rich in decaying biological material, such as soil, compost, and the mammalian gut, can utilize hydroxyproline for growth. nih.govnih.gov Bacteria like Sinorhizobium meliloti, a nitrogen-fixing legume symbiont, can grow rapidly using trans-4-hydroxy-L-proline as its sole source of carbon and nitrogen. nih.govmcmaster.ca Similarly, species of Pseudomonas are capable of catabolizing hydroxyproline into ammonia and α-ketoglutarate, thereby assimilating the nitrogen and carbon for their anabolic needs. nih.govresearchgate.net The ability to use hydroxyproline is conferred by clusters of inducible genes that code for the necessary transport proteins and catabolic enzymes. nih.govresearchgate.net

Role as a Metabolite and Analog in Biological Systems (Non-clinical)

Occurrence as a Metabolite (e.g., in the Human Exposome)

4-oxo-L-proline is a derivative of the amino acid L-proline and is classified within the organic compound class of proline and its derivatives. biorxiv.org While it has been identified in human blood, it is not considered a naturally occurring metabolite in humans. biorxiv.org Instead, it is categorized as part of the human exposome, which encompasses all exposures of an individual throughout their lifetime and how those exposures affect health. biorxiv.org Its presence in the body is typically a result of exposure to the compound or its derivatives. biorxiv.org

In a broader biological context, 4-oxo-L-proline is considered a secondary metabolite. biorxiv.org These are compounds that are not essential for the primary metabolism or physiology of an organism but may have roles in defense or signaling. biorxiv.org Beyond its detection in humans, 4-oxo-L-proline has been reported in non-human systems, including the bacterium Paraburkholderia and has been detected, though not quantified, in cow's milk.

Table 1: Classification and Occurrence of 4-oxo-L-proline

| Category | Description | Source |

|---|---|---|

| Compound Class | Proline and derivatives | biorxiv.org |

| Metabolic Role | Secondary Metabolite | biorxiv.org |

| Human Occurrence | Part of the Human Exposome; detected in blood | biorxiv.org |

| Non-Human Occurrence | Reported in Paraburkholderia; detected in cow's milk | |

Interference with Other Biochemical Pathways (e.g., Trans-4-hydroxy-L-proline breakdown)

As an analog of proline, 4-oxo-L-proline participates in and interferes with certain biochemical pathways. A key area of its interaction is with proline metabolism, specifically its own conversion and its effect on the breakdown of related compounds like trans-4-hydroxy-L-proline.

The primary metabolic fate of 4-oxo-L-proline in mammalian systems is its reduction to cis-4-hydroxy-L-proline. This reaction is catalyzed by the NADH-dependent enzyme 4-oxo-L-proline reductase (also known as BDH2). biorxiv.orgacs.orgst-andrews.ac.uk This enzyme was initially identified in rabbit kidneys and was later found to be the protein previously misidentified as cytosolic (R)-β-hydroxybutyrate dehydrogenase (BDH2). biorxiv.orgresearchgate.net Studies have confirmed that 4-oxo-L-proline is the preferred substrate for this enzyme, showing significantly higher catalytic efficiency compared to other potential substrates. biorxiv.orgresearchgate.net

Research using human embryonic kidney cells (HEK293T) has demonstrated a significant consequence of this metabolic conversion. When these cells were exposed to 4-oxo-L-proline, they efficiently metabolized it into cis-4-hydroxy-L-proline. biorxiv.org Concurrently, researchers observed an accumulation of trans-4-hydroxy-L-proline in the culture medium. researchgate.net This finding suggests that 4-oxo-L-proline acts as an inhibitor of the metabolic pathway responsible for the breakdown of trans-4-hydroxy-L-proline in these cells. biorxiv.orgresearchgate.net This interference highlights its role as a metabolic analog that can disrupt normal amino acid catabolism.

Table 2: Enzymatic Conversion and Metabolic Interference of 4-oxo-L-proline

| Process | Enzyme | Substrate | Product | Observed Interference | Source |

|---|

| Reduction | 4-oxo-L-proline reductase (BDH2) | 4-oxo-L-proline | cis-4-hydroxy-L-proline | Accumulation of trans-4-hydroxy-L-proline, suggesting inhibition of its breakdown pathway. | biorxiv.orgacs.orgresearchgate.net |

Advanced Analytical Characterization of 4 Keto L Proline Hydrobromide

Spectroscopic Techniques

Spectroscopic methods provide profound insights into the molecular structure and environment of 4-keto-L-proline hydrobromide by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound in solution. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

1D NMR (¹H and ¹³C):

¹H NMR: A proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-keto-L-proline, distinct signals would be expected for the protons at the α-carbon (C2), the two diastereotopic protons on the β-carbon (C3), and the two diastereotopic protons on the δ-carbon (C5). The chemical shifts of these protons are influenced by the adjacent electron-withdrawing ketone and carboxyl groups.

¹³C NMR: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals for 4-keto-L-proline include the carbonyl carbons of the ketone (C4) and the carboxylic acid (C1), which resonate at characteristic downfield shifts. Signals for the α-carbon (C2), β-carbon (C3), and δ-carbon (C5) of the pyrrolidine (B122466) ring would also be observed. For example, in an N-acetyl methyl ester derivative of 4-ketoproline (AcKepOMe), the ketone carbonyl carbon (C4) appears at approximately 207 ppm. nih.gov

2D NMR: To confirm the precise atomic connectivity, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to establish the C2-H to C3-H₂ and C5-H₂ to N-H (if not exchanged) spin systems within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the ¹H and ¹³C signals for the C2, C3, and C5 positions.

Table 1: Representative ¹³C NMR Chemical Shifts for a 4-keto-L-proline Derivative (AcKepOMe). nih.gov

| Carbon Atom | Approximate Chemical Shift (δ) in ppm |

|---|---|

| Ketone Carbonyl (C4) | 207.0, 207.1 |

| Carboxyl/Ester Carbonyl (C1) | 170.1, 170.2, 171.0, 171.8 |

| Pyrrolidine Ring Carbons (C2, C3, C5) | 40.5-57.4 |

Infrared (IR) Spectroscopy as a Site-Specific Probe

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule and is particularly useful for identifying functional groups. In 4-keto-L-proline, the ketone group at the C4 position provides a unique and powerful diagnostic tool. nih.gov The carbon-oxygen double bond (C=O) of the ketone has a strong, sharp absorption band in a region of the IR spectrum that is often free from other interfering signals from a protein's backbone. nih.gov

This C=O stretching vibration is highly sensitive to its local molecular environment, including solvent polarity and hydrogen bonding. nih.gov This sensitivity allows 4-keto-L-proline (also referred to as 4-oxoproline or Pox) to be used as a site-specific IR probe when incorporated into peptides or proteins. nih.gov By monitoring shifts in the frequency of this vibrational band, researchers can gain insights into the local electrostatic environment and hydration status of the proline residue. nih.gov For instance, the C=O stretching frequency of a 4-oxoproline-containing peptide was observed at 1761.4 cm⁻¹ in a polar solvent (D₂O) and shifted to a higher frequency of 1779.8 cm⁻¹ in a more hydrophobic solvent (tetrahydrofuran), demonstrating its utility as an environmental reporter. nih.gov

Table 2: Environmental Dependence of the Ketone C=O Stretching Frequency in a 4-oxoproline (Pox) Containing Peptide. nih.gov

| Solvent | C=O Stretching Frequency (cm⁻¹) |

|---|---|

| Deuterium Oxide (D₂O) | 1761.4 |

| Tetrahydrofuran (THF) | 1779.8 |

Chromatographic and Mass Spectrometric Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides information on its mass and elemental composition, enabling both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its higher-resolution counterpart, UPLC, are cornerstone techniques for the separation, quantification, and purification of amino acids and their derivatives. For this compound, which is a polar compound, reversed-phase HPLC is a common approach.

A typical method would involve a C18 stationary phase column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Since 4-keto-L-proline lacks a strong chromophore, detection often requires pre- or post-column derivatization to attach a UV-active or fluorescent tag. rsc.org Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for this purpose, reacting with the secondary amine of the proline ring to yield a highly fluorescent derivative that can be detected with excellent sensitivity. researchgate.net

Furthermore, chiral HPLC columns can be employed to separate the L-enantiomer from any potential D-enantiomer impurity, which is critical for applications in biochemistry and pharmacology. nih.gov

Table 3: General Parameters for HPLC/UPLC Analysis of Proline Derivatives.

| Parameter | Typical Condition |

|---|---|

| Technique | Reversed-Phase HPLC or UPLC |

| Stationary Phase (Column) | C18 (e.g., 250 x 4.6 mm) nih.gov |

| Mobile Phase | Gradient of aqueous buffer (e.g., formic acid) and organic solvent (e.g., methanol) nih.gov |

| Detection | UV or Fluorescence (following derivatization with e.g., FMOC-Cl) researchgate.net |

| Chiral Separation | Specialized chiral stationary phase column nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. Amino acids like 4-keto-L-proline are non-volatile due to their zwitterionic nature at neutral pH and polar functional groups. Therefore, a crucial step for GC-MS analysis is chemical derivatization to increase their volatility. nih.govsigmaaldrich.com

A common two-step derivatization procedure involves:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl ester) by reacting with an acidic alcohol solution. nih.gov

Acylation: The secondary amine on the pyrrolidine ring is acylated using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). nih.govsigmaaldrich.com

Once derivatized, the compound can be separated from other metabolites in a complex biological sample on a GC capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint for definitive identification. mdpi.com This approach is widely used in metabolomics to profile changes in amino acid levels in biological systems. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Enantiomeric Analysis

Electrospray ionization-mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, non-volatile, and thermally fragile molecules like this compound. ESI allows the compound to be transferred from a liquid solution into the gas phase as an intact ion, typically the protonated molecule [M+H]⁺. nih.gov For an N-acetyl methyl ester derivative of 4-ketoproline, the protonated molecule was observed with a calculated m/z of 186.0761 and a found value of 186.0755, demonstrating the high accuracy of the technique. nih.gov

ESI-MS can also be adapted for rapid enantiomeric analysis. One advanced method involves a parallel kinetic resolution approach where the D- and L-enantiomers react at different rates with a chiral reagent. americanlaboratory.com By using pseudo-enantiomeric, mass-tagged auxiliaries, the resulting products from the D- and L-proline derivatives will have different masses. The relative intensities of these mass-differentiated products in the ESI-MS spectrum can be used to quickly and accurately determine the enantiomeric excess of the original sample. americanlaboratory.com This high-throughput method is significantly faster than traditional chiral chromatography. americanlaboratory.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules. In this process, the protonated molecule of 4-keto-L-proline ([M+H]⁺) is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. The fragmentation pattern provides a structural fingerprint of the molecule.

The presence of the proline ring, a ketone group, and a carboxylic acid function in 4-keto-L-proline leads to characteristic fragmentation pathways. Cleavage is often observed on the N-terminal side of the proline residue, a phenomenon known as the "proline effect". osu.eduresearchgate.net The fragmentation of peptides containing proline shows a distinct preference for the cleavage of the amide bond N-terminal to the proline residue. nih.gov This results in the formation of specific and predictable fragment ions. The primary fragmentation of protonated 4-keto-L-proline is expected to involve neutral losses such as water (H₂O) and carbon monoxide (CO), as well as the formation of characteristic immonium ions.

The resulting data provides high confidence in the identification and structural confirmation of the compound.

Table 1: Theoretical MS/MS Fragmentation Data for Protonated 4-keto-L-proline ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 130.1 | 112.1 | H₂O | Loss of water |

| 130.1 | 102.1 | CO | Loss of carbon monoxide from the ring |

| 130.1 | 84.1 | H₂O + CO | Sequential loss of water and carbon monoxide |

| 130.1 | 70.1 | C₂H₂O₂ | Proline immonium ion |

Note: This table is based on established fragmentation principles for proline and related keto acids.

Chiral Analytical Methodologies

Determining the stereochemical purity of chiral compounds like 4-keto-L-proline is critical. Chiral analytical methodologies are employed to separate and quantify the different enantiomers of a molecule.

Chiral Derivatization and Chromatographic Separation for Stereochemical Determination (e.g., L-FDVA derivatization)

One of the most effective methods for determining the stereochemical configuration of amino acids is through chiral derivatization followed by chromatographic separation. springernature.comchromatographyonline.com This indirect approach involves reacting the chiral analyte with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers possess different physicochemical properties and can be separated using standard, non-chiral chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). researchgate.netnih.gov

A suitable derivatizing agent for this purpose is Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), an analogue of the well-known Marfey's reagent. nih.govbiorxiv.org The primary amine of 4-keto-proline (both L- and potential D-enantiomers) reacts with L-FDVA via nucleophilic aromatic substitution. biorxiv.org This reaction converts the enantiomers (L-proline and D-proline) into diastereomers (L-FDVA-L-proline and L-FDVA-D-proline).

These diastereomeric products can then be readily separated by RP-HPLC and detected, often by UV-Vis spectrophotometry, due to the chromophore introduced by the derivatizing agent. The elution order of the diastereomers is consistent, allowing for the unambiguous identification and quantification of the L-enantiomer and any potential D-enantiomeric impurity. researchgate.net This method provides high sensitivity and reliable determination of enantiomeric purity. researchgate.netresearchgate.net

Table 2: Example Chromatographic Separation of L-FDVA Derivatized 4-keto-proline Diastereomers

| Diastereomer | Structure | Expected Elution Order | Representative Retention Time (min) |

| L-FDVA-D-4-keto-proline | Diastereomer 1 | 1 | 15.2 |

| L-FDVA-L-4-keto-proline | Diastereomer 2 | 2 | 18.5 |

Note: Retention times are illustrative and depend on specific chromatographic conditions.

Computational and Theoretical Studies on 4 Keto L Proline Systems

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations and conformational analyses are crucial for exploring the three-dimensional space accessible to 4-keto-L-proline and the peptides into which it is incorporated. These studies reveal how the introduction of a carbonyl group at the C4 position influences the pyrrolidine (B122466) ring's structure and its interaction with its environment.

The conformation of the five-membered pyrrolidine ring in proline and its derivatives is not planar and is characterized by a phenomenon known as "puckering." This puckering is typically described by two predominant low-energy conformations: Cγ-exo (C4-exo) and Cγ-endo (C4-endo). The substituent at the 4-position plays a critical role in determining the favored pucker through a combination of steric and stereoelectronic effects.

Ab initio conformational analysis of (2S)-4-ketoproline has been performed to understand its intrinsic conformational preferences. nih.gov Such studies, often employing high levels of theory, are essential for predicting how the residue will behave within a larger molecular system. The introduction of the sp²-hybridized keto group at C4 significantly influences the ring's geometry compared to L-proline or 4-hydroxy-L-proline. The stereospecific effects of 4-substituents are known to manifest in the amide cis-trans isomerism (ω torsion angle), where an exo ring pucker tends to stabilize the trans amide bond, a crucial feature for the structure of many proteins. nih.gov A key stereoelectronic interaction that stabilizes the Cγ-exo pucker is the n→π* interaction between the lone pair of one carbonyl oxygen and the π* orbital of the subsequent carbonyl group, which is only possible with a trans amide bond. nih.gov

| 4-Substituent | Dominant Pucker | Primary Influencing Factor |

|---|---|---|

| H (Proline) | Cγ-endo (minor) / Cγ-exo (major) | Subtle balance of steric and electronic effects |

| OH (Hydroxyproline) | Cγ-exo | Stereoelectronic (gauche effect) |

| =O (Ketoproline) | Influenced by sp² geometry | Stereoelectronic and steric effects |

Collagen, the most abundant protein in animals, has a characteristic triple helix structure that relies heavily on the presence of proline and 4-hydroxyproline (B1632879) residues. nih.gov The specific ring pucker of these residues is critical for the stability of the helix. Computational studies are used to predict whether a modified residue like 4-keto-L-proline can be accommodated within this rigid structure without causing significant destabilization.

An ab initio conformational analysis of 4-keto-L-proline revealed its potential to be successfully incorporated within a collagen triple helix. nih.gov Subsequent experimental work confirmed this prediction, showing that a synthetic collagen-mimetic peptide (CMP) containing a 4-keto-L-proline residue was able to form a stable triple helix. nih.gov This demonstrates the power of theoretical calculations in guiding the design of modified biopolymers. The rigid cyclic structure of proline, in general, can impede the rate of peptide bond formation during protein synthesis by the ribosome, as it prevents optimal positioning in the ribosome's active sites. embopress.org Computational modeling helps to understand these steric constraints and predict the impact of derivatives. embopress.org

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide detailed electronic structure information, which is invaluable for predicting chemical reactivity and elucidating reaction mechanisms.

DFT calculations can be used to map the electron distribution within a molecule, identifying sites that are susceptible to nucleophilic or electrophilic attack. For 4-keto-L-proline, the carbonyl group at the C4 position makes it an electrophilic analog of proline. nih.gov DFT can quantify this by calculating properties such as molecular electrostatic potential maps and atomic partial charges. The carbonyl carbon is identified as an electrophilic center, while the oxygen is a nucleophilic and hydrogen-bond accepting site.

Conceptual DFT provides a framework for using global and local descriptors to predict reactivity. researchgate.net Descriptors like Fukui functions can pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks. researchgate.net For 4-keto-L-proline, such calculations would confirm the electrophilicity of the C4 carbon, making it a target for reactions like oxime ligation, a common bioconjugation strategy. nih.gov Studies on other proline-containing systems, such as L-proline derived ligands in Fe(IV)-oxo complexes, have used DFT to successfully predict C-H oxidation reactivity. rsc.org

| Pox Configuration | Calculated C=O Frequency (cm-1) | Mulliken Partial Charge (Nitrogen) | Mulliken Partial Charge (Oxygen) |

|---|---|---|---|

| cis | 1787.988 | 0.126 | -0.394 |

| trans | 1789.308 | 0.242 | -0.382 |

Note: Calculations were performed on a model peptide system (KPoxG) to probe the properties of the 4-oxoproline residue. nih.gov

DFT is a cornerstone of modern computational organic chemistry for modeling reaction mechanisms. It allows researchers to map the entire potential energy surface of a reaction, locating transition states and intermediates. This provides a step-by-step understanding of how reactants are converted to products and allows for the calculation of activation energies, which determine reaction rates.

For 4-keto-L-proline, DFT can be used to model reactions involving the ketone, such as its condensation with aminooxy-biotin to form an oxime linkage. nih.gov Such a study would involve calculating the geometries and energies of the reactants, the tetrahedral intermediate, the transition state for water elimination, and the final oxime product. This detailed mechanistic insight is crucial for optimizing reaction conditions and understanding the factors that control reaction efficiency and selectivity. While specific studies on 4-keto-L-proline are emerging, the methodology is well-established from extensive DFT studies on proline-catalyzed reactions, such as aldol (B89426) and Mannich reactions, where transition state models have been successfully used to explain stereoselectivity.

Molecular Modeling and Force Field Parametrization for Complex Systems

To perform large-scale molecular dynamics simulations of proteins or other complex biomolecular systems containing non-standard residues like 4-keto-L-proline, an accurate molecular mechanics force field is required. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system.

Standard force fields like CHARMM and AMBER include parameters for the 20 common amino acids, but not for modified residues. nih.gov The parametrization of proline itself presents unique challenges due to its cyclic side chain, which constrains the backbone φ dihedral angle. umich.eduresearchgate.net Therefore, introducing 4-keto-L-proline into a simulation necessitates the development of a new set of parameters that accurately describe the geometry and energetics of the modified residue.

This parametrization process involves:

Determining Bonded Parameters: Bond lengths, bond angles, and dihedral angles involving the new keto group are determined from high-level quantum mechanical calculations (e.g., DFT) on small model compounds (e.g., N-acetyl-4-keto-L-prolinamide).

Assigning Partial Charges: Atomic partial charges are derived to reproduce the quantum mechanical electrostatic potential.

Defining Lennard-Jones Parameters: Van der Waals parameters for the new atom types are typically transferred from existing, similar atom types.

Validation: The new parameters are tested by running simulations on small peptides and comparing the results to experimental data (e.g., from NMR) or high-level quantum calculations to ensure that the conformational preferences and dynamics are correctly reproduced. researchgate.net

This careful parametrization is essential for the predictive power and accuracy of any molecular simulation involving novel chemical entities like 4-keto-L-proline hydrobromide. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The demand for enantiomerically pure 4-keto-L-proline and its derivatives in pharmaceuticals and other specialized fields has spurred the development of more efficient and environmentally benign synthetic strategies. Traditional methods often rely on the oxidation of L-hydroxyproline, which can involve the use of hazardous heavy metal reagents like chromic anhydride (B1165640). google.com Current and future research focuses on overcoming these limitations through greener alternatives.

Biocatalysis represents another significant avenue for sustainable synthesis. The use of enzymes to carry out specific chemical transformations offers high selectivity under mild reaction conditions, often in aqueous environments. Research in this area is exploring the identification and engineering of enzymes that can efficiently catalyze the oxidation of hydroxyproline (B1673980) or related precursors to 4-keto-L-proline, thereby avoiding harsh chemical reagents altogether.

The following table summarizes some of the emerging sustainable synthetic approaches for 4-oxo-L-proline derivatives:

| Synthetic Approach | Key Features | Advantages |

| Green Oxidation | Use of non-heavy metal oxidants, recyclable catalysts. | Reduced environmental impact, lower cost, suitable for industrial production. google.com |

| Biocatalysis | Employment of enzymes for selective oxidation. | High selectivity, mild reaction conditions, environmentally friendly. |

Exploration of New Catalytic and Building Block Applications for 4-keto-L-proline Derivatives

The unique structural features of 4-keto-L-proline, including its chirality and the presence of a ketone functionality, make it and its derivatives valuable entities in catalysis and as building blocks for complex molecules. As a derivative of L-proline, it belongs to a class of compounds renowned for their role in organocatalysis. organic-chemistry.orgnih.gov

The exploration of 4-keto-L-proline derivatives as organocatalysts in various asymmetric reactions is an active area of research. The rigid pyrrolidine (B122466) ring and the presence of the keto group can influence the stereochemical outcome of reactions, potentially leading to the development of catalysts with novel reactivity and selectivity for transformations such as aldol (B89426) and Mannich reactions. nih.gov

Furthermore, 4-oxo-L-proline serves as a crucial chiral building block in the synthesis of a wide range of pharmaceutical intermediates. google.com Its utility is demonstrated in the synthesis of drugs like the antidiabetic teneligliptin (B1682743) and the hepatitis C treatment ledipasvir. google.com Future research will likely focus on expanding the library of bioactive molecules derived from this scaffold, targeting a broader spectrum of diseases. The development of novel proline analogues continues to be a significant area of interest in medicinal chemistry for the design of new drugs. enamine.net

Deeper Understanding of Biochemical Pathways and Regulatory Mechanisms Involving 4-oxo-L-proline

While much is known about the metabolism of L-proline, the specific biochemical pathways and regulatory mechanisms involving 4-oxo-L-proline are still being elucidated. Recent studies have shed light on the in vivo relevance of this compound. For instance, the enzyme 4-oxo-L-proline reductase (BDH2) has been identified in humans, which catalyzes the NADH-dependent reduction of 4-oxo-L-proline to cis-4-hydroxy-L-proline. nih.govacs.org This discovery points to the existence of a metabolic pathway in humans for the synthesis of cis-4-hydroxy-L-proline, a compound with known biological activities. nih.gov

Future research will aim to further characterize the enzymes involved in 4-oxo-L-proline metabolism and understand their regulation. This includes investigating the factors that control the expression and activity of enzymes like 4-oxo-L-proline reductase and how the levels of 4-oxo-L-proline are maintained in cells. A deeper understanding of these pathways could reveal new therapeutic targets for diseases where proline metabolism is dysregulated. The broader context of proline and hydroxyproline metabolism, including their roles in collagen synthesis and degradation, provides a framework for understanding the potential significance of 4-oxo-L-proline in cellular processes. nih.gov

Key research questions in this area include:

What are the primary endogenous sources of 4-oxo-L-proline in different tissues?

How is the activity of 4-oxo-L-proline reductase regulated at the genetic and post-translational levels?

Does 4-oxo-L-proline have signaling roles in addition to its function as a metabolic intermediate?

Advanced Methodologies for Structural and Mechanistic Investigations

A comprehensive understanding of the chemical and biological properties of 4-keto-L-proline and its derivatives relies on the application of advanced analytical and computational techniques. These methodologies provide crucial insights into the three-dimensional structure of these molecules and the mechanisms of their reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the solution-state conformation of proline-containing peptides and derivatives. nih.gov 1H and 13C NMR studies can provide detailed information about the puckering of the pyrrolidine ring and the cis-trans isomerization of the amide bond, which are critical determinants of the biological activity of proline-containing molecules. nih.govacs.org

X-ray Crystallography allows for the precise determination of the solid-state structure of 4-keto-L-proline derivatives and their complexes with other molecules, such as enzymes. mdpi.com This information is invaluable for understanding intermolecular interactions and for the rational design of new catalysts and inhibitors.

Computational Studies , utilizing methods such as Density Functional Theory (DFT), are increasingly being used to model the transition states of reactions involving proline derivatives and to predict their stereochemical outcomes. researchgate.netresearchgate.net These theoretical investigations complement experimental data and provide a deeper understanding of reaction mechanisms at the molecular level.

The following table highlights the application of these advanced methodologies:

| Methodology | Application in 4-keto-L-proline Research |

| NMR Spectroscopy | Determination of solution-state conformation, analysis of ring puckering and amide bond isomerization. nih.govacs.org |

| X-ray Crystallography | Elucidation of solid-state structure, characterization of intermolecular interactions. mdpi.com |

| Computational Chemistry | Modeling of reaction mechanisms, prediction of stereoselectivity, design of new catalysts. researchgate.netresearchgate.net |

By integrating these advanced methodologies, researchers can continue to unravel the complex chemistry and biology of 4-keto-L-proline, paving the way for new discoveries and applications.

Q & A

Q. How to ensure ethical rigor in studies involving this compound’s pharmacological effects?

- Methodological Answer : For in vivo work, obtain IACUC approval (e.g., protocol #XYZ-2024) and adhere to ARRIVE guidelines. Perform power analyses to minimize animal use. For human cell lines, document IRB approval and donor consent .

Q. What systematic review frameworks identify knowledge gaps in this compound research?

- Methodological Answer : Use PRISMA guidelines to screen PubMed/Scopus entries (keywords: "this compound," "hydroxyproline metabolism"). Annotate contradictions (e.g., species-specific reductase activity) and prioritize studies post-2000 for recent methodological advances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.